2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol
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Overview
Description
2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C6H9N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol typically involves the reaction of 5-aminopyrimidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Ring Closure: The starting material, 5-aminopyrimidine, undergoes a ring closure reaction.
Aromatization: The intermediate product is then aromatized to form the pyrimidine ring.
Substitution: Ethylene oxide is introduced to the reaction mixture, leading to the substitution of the hydroxyl group with the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A closely related compound with similar structural features.
2-Aminopyridine: Another related compound with a pyridine ring instead of a pyrimidine ring.
Isocytosine: A derivative of cytosine with similar biological activities.
Uniqueness
2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Biological Activity
2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with an amino group and an ether linkage to an ethanol moiety. This configuration is significant for its interaction with biological targets.
The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. This modulation can lead to various biological effects, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, a study highlighted that pyrimidine derivatives demonstrate significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the amino group in this compound may enhance its antimicrobial efficacy.
Anticancer Activity
Compounds related to this compound have shown promise in cancer research. A series of studies have demonstrated that similar pyrimidine derivatives can inhibit the VEGFR-2 kinase, which is crucial in tumor angiogenesis. Inhibition of this pathway can lead to reduced tumor growth and proliferation, as observed in various cancer cell lines .
Case Studies
- VEGFR Inhibition : A study identified a novel scaffold based on pyrimidine that exhibited potent inhibitory activity against VEGFR-2 kinase. This inhibition correlated with antiproliferative effects on cancer cells, particularly those accumulated in the G2/M phase of the cell cycle .
- Antimicrobial Efficacy : Another investigation into pyrimidine compounds revealed their effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial activity, with some derivatives showing MIC values as low as 56 μg/mL against S. aureus .
Data Tables
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(5-aminopyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C6H9N3O2/c7-5-3-8-4-9-6(5)11-2-1-10/h3-4,10H,1-2,7H2 |
InChI Key |
SPSORJZRALNMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)OCCO)N |
Origin of Product |
United States |
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